molecular formula C7H9NO3S B3060768 (5-(Methylsulfonyl)pyridin-2-yl)methanol CAS No. 802894-10-6

(5-(Methylsulfonyl)pyridin-2-yl)methanol

Cat. No. B3060768
CAS RN: 802894-10-6
M. Wt: 187.22
InChI Key: VSEUBPWEWYGUTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “(5-(Methylsulfonyl)pyridin-2-yl)methanol” involves the use of hydrogen chloride, palladium on activated charcoal, and hydrogen in methanol . The reaction conditions include an inert atmosphere and room temperature . The yield of the reaction is reported to be around 89% .


Molecular Structure Analysis

The molecular structure of “(5-(Methylsulfonyl)pyridin-2-yl)methanol” is represented by the InChI code 1S/C7H9NO3S/c1-12(10,11)7-3-2-6(5-9)8-4-7/h2-4,9H,5H2,1H3 .


Physical And Chemical Properties Analysis

“(5-(Methylsulfonyl)pyridin-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 187.22. More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Selective COX-2 Inhibition

One application of a similar compound, (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol, involves its synthesis as a selective COX-2 inhibitor. This compound was designed based on docking studies and aimed to reduce the gastrointestinal adverse effects of nonsteroidal anti-inflammatory drugs (NSAIDs) while maintaining their anti-inflammatory and analgesic properties (Tabatabai, Rezaee, & Kiani, 2012).

Catalytic Methylation of Pyridines

A catalytic method for the methylation of pyridines using methanol and formaldehyde as key reagents was developed. This process involved an oscillating reactivity pattern, enabling electrophilic aromatic compounds to become nucleophilic after activation by reduction (Grozavu et al., 2020).

Photo-methylation and Methoxylation

Research on the photo-methylation and -methoxylation of methyl 2-pyridinecarboxylate in methanol has shown various position-specific modifications depending on the presence of added acid. This study highlights the nuanced chemical reactions influenced by different environmental conditions (Sugiyama et al., 1981).

In Situ Hydrolysis in Solvothermal Reactions

In solvothermal reactions involving certain pyridine derivatives in methanol, in situ formation of anionic ligands such as 5-((pyridin-3-yl)methylcarbamoyl)pyridine-2-carboxylate was observed. This process led to the creation of new 2D helical coordination polymers, underscoring the compound's utility in complex chemical syntheses (Li et al., 2008).

Methanol Activation in Biological Systems

Methanol activation in biological systems, such as in Methanosarcina barkeri, involves complex enzymatic processes. The methanol:2-mercaptoethanesulfonic acid methyltransferase plays a crucial role in this biological methanol conversion, highlighting the biological relevance of methanol-related compounds (van der Meijden et al., 1983).

Safety and Hazards

“(5-(Methylsulfonyl)pyridin-2-yl)methanol” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

(5-methylsulfonylpyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-12(10,11)7-3-2-6(5-9)8-4-7/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEUBPWEWYGUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201286964
Record name 5-(Methylsulfonyl)-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201286964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

802894-10-6
Record name 5-(Methylsulfonyl)-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=802894-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Methylsulfonyl)-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201286964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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